molecular formula C42H66O14 B12430725 (+)-Rubelloside B

(+)-Rubelloside B

Cat. No.: B12430725
M. Wt: 795.0 g/mol
InChI Key: IIIOQVDDEWZCEQ-RGCOAKNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Rubelloside B is a naturally occurring compound known for its unique chemical structure and potential biological activities. It is a type of glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond. This compound has garnered interest in various fields of scientific research due to its potential therapeutic properties and its role in natural product chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Rubelloside B typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes glycosylation reactions, where a sugar moiety is attached to a non-sugar molecule. The reaction conditions for these steps can vary, but they generally require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation or plant cell cultures. These methods can be optimized to produce the compound in larger quantities, making it more accessible for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

(+)-Rubelloside B can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different glycoside derivatives, while reduction could result in the formation of simpler sugar alcohols.

Scientific Research Applications

(+)-Rubelloside B has a wide range of applications in scientific research, including:

    Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its role in biological systems and its potential effects on cellular processes.

    Medicine: There is interest in its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new pharmaceuticals or as a natural sweetener in food products.

Mechanism of Action

The mechanism of action of (+)-Rubelloside B involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (+)-Rubelloside B include other glycosides, such as:

  • Rubelloside A
  • Stevioside
  • Rebaudioside A

Uniqueness

What sets this compound apart from these similar compounds is its specific chemical structure and the unique biological activities it exhibits. While other glycosides may share some properties, this compound’s distinct arrangement of functional groups and sugar moieties gives it unique characteristics that are of particular interest in research and potential therapeutic applications.

Properties

Molecular Formula

C42H66O14

Molecular Weight

795.0 g/mol

IUPAC Name

(4aS,6aR,6bR,12aR)-10-[3,4-dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid

InChI

InChI=1S/C42H66O14/c1-19-10-15-41(36(49)50)16-17-42(37(51)52)22(27(41)20(19)2)8-9-25-39(6)13-12-26(38(4,5)24(39)11-14-40(25,42)7)55-34-32(48)30(46)33(21(3)53-34)56-35-31(47)29(45)28(44)23(18-43)54-35/h8,19-21,23-35,43-48H,9-18H2,1-7H3,(H,49,50)(H,51,52)/t19?,20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,39-,40+,41-,42+/m0/s1

InChI Key

IIIOQVDDEWZCEQ-RGCOAKNESA-N

Isomeric SMILES

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.